molecular formula C18H18N4O2 B4495817 3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA

3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA

Cat. No.: B4495817
M. Wt: 322.4 g/mol
InChI Key: MWOGKYCPFLBBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA is an organic compound that belongs to the class of ureas It features a complex structure with multiple functional groups, including a phenylurea moiety and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the phenylurea group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylurea derivatives and oxadiazole-containing molecules. Examples are:

  • 3-METHYL-1-PHENYLUREA
  • 3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE

Uniqueness

What sets 3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-8-6-7-11-15(13)17-20-16(24-21-17)12-22(2)18(23)19-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOGKYCPFLBBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN(C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA
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3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA
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3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA
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3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA
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3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA
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3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA

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